N-(1-hydroxy-1-phenylpropan-2-yl)benzamide

Catalog No.
S1707012
CAS No.
4380-71-6
M.F
C16H17NO2
M. Wt
255.31g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide

CAS Number

4380-71-6

Product Name

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide

IUPAC Name

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide

Molecular Formula

C16H17NO2

Molecular Weight

255.31g/mol

InChI

InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19)

InChI Key

SWKXFNVKDLDJBD-UHFFFAOYSA-N

SMILES

CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2

Synthesis and Characterization

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide exists as stereoisomers due to the presence of a chiral center. Research has described the synthesis and characterization of various stereoisomers of this molecule. For instance, the synthesis and spectroscopic characterization of (R,R)- and (S,S)-enantiomers of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide have been reported. [SpectraBase link, ]

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide is a synthetic compound with the molecular formula C16H17NO2C_{16}H_{17}NO_2 and a molar mass of approximately 255.32 g/mol. It features a benzamide functional group attached to a hydroxy-substituted phenylpropan derivative, making it structurally significant in various chemical and biological contexts. The compound exhibits chirality, with specific enantiomers (R and S forms) having distinct properties and activities.

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide acts as a sphingosine-1-phosphate (S1P) receptor modulator. It binds to S1P receptors on lymphocytes, a type of white blood cell, and alters their trafficking within the body. This modulation of S1P signaling is believed to be responsible for its immunosuppressive effects by preventing lymphocytes from migrating from lymph nodes to peripheral tissues [].

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives, often utilizing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amide group is capable of participating in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or other amines can replace the amide hydrogen.

These reactions are critical for modifying the compound for various applications in pharmaceuticals and materials science .

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide has shown potential biological activities, particularly in modulating enzyme activity. It may interact with specific molecular targets, inhibiting enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects. This property makes it a candidate for therapeutic applications in treating conditions associated with inflammation.

The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide can be achieved through various methods:

  • Direct Condensation: The compound can be synthesized via direct condensation of benzoic acids with amines under specific conditions, such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids.
  • Industrial Production: In industrial settings, it is often produced through the reaction between carboxylic acids and amines at elevated temperatures (above 180°C), which facilitates the formation of benzamide derivatives.

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide has diverse applications:

  • Pharmaceuticals: Due to its biological activity, it is explored for use in anti-inflammatory drugs.
  • Chemical Research: Its unique structure allows it to serve as a building block for synthesizing more complex molecules.
  • Material Science: The compound's properties make it suitable for developing new materials with specific functionalities.

Studies have indicated that N-(1-hydroxy-1-phenylpropan-2-yl)benzamide interacts with various enzymes and receptors, modulating their activity. For instance, its anti-inflammatory properties suggest that it may inhibit cyclooxygenase enzymes or other targets involved in inflammatory signaling pathways. Understanding these interactions is crucial for optimizing its therapeutic potential .

Several compounds share structural similarities with N-(1-hydroxy-1-phenylpropan-2-yl)benzamide:

Compound NameStructural FeaturesUnique Aspects
N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamideContains an amino groupExhibits different reactivity due to amino substitution
N-(1-oxo-1-phenylpropan-2-yl)benzamideLacks the hydroxy groupFocuses on oxo derivatives rather than hydroxy functionalities
N-(4-hydroxyphenethyl)acetamideContains a hydroxyphenethyl groupDifferent biological activity profile due to structural variations
(S)-2-(Methylamino)-3-phenylpropan-1-olContains a methylamino groupVaries in chemical reactivity compared to benzamide structure

Uniqueness

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide stands out due to its combination of both hydroxy and benzamide functionalities, which contribute to its diverse chemical reactivity and potential biological activities. This uniqueness allows it to be explored for various applications that other similar compounds may not effectively address .

Molecular Geometry and Stereochemical Configuration

N-(1-hydroxy-1-phenylpropan-2-yl)benzamide exhibits a tricyclic framework comprising:

  • A benzamide moiety (C₆H₅CONH-) bonded to a propan-2-yl backbone.
  • A hydroxyl group (-OH) and a phenyl ring attached to the central carbon (C2) of the propan-2-yl chain.

Key Structural Features:

FeatureDescriptionSource
Molecular FormulaC₁₆H₁₇NO₂
Molecular Weight255.31 g/mol
Chiral CentersThree potential stereogenic centers (C1, C2, and C3)
Conformational FlexibilityRotational freedom around C-N and C-C bonds; restricted by steric hindrance

The hydroxyl group at C1 and the benzamide group at C2 create a chiral environment, leading to stereoisomerism. For example, the (R,S) configuration has been characterized in related compounds like N-[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]benzamide .

X-ray Crystallographic Analysis of Polymorphic Forms

Crystallographic data for this compound are limited, but insights can be drawn from analogs:

PropertyValue (Analog: (S)-N-(1-Benzyl-2-hydroxyethyl)benzamide)Source
Crystal SystemMonoclinic (P2₁)
Hydrogen BondingIntermolecular O-H···O and N-H···O interactions
Bond Lengths (Å)C-O: 1.43–1.45, C-N: 1.46–1.47

In 5VHB (PDB entry), a related inhibitor, the benzamide group adopts a planar conformation, facilitating π-π stacking with aromatic residues in biological targets .

Comparative Analysis of Tautomeric and Conformational Isomerism

Tautomeric Isomerism:
The hydroxyl group does not participate in keto-enol tautomerism due to the absence of α-hydrogens adjacent to the carbonyl group.

Conformational Isomerism:

TypeExample ConfigurationStability Factors
Eclipsed vs. StaggeredRotamers around the C-N bondSteric clashes with phenyl groups
Cyclohexyl-likeChair-like conformationsRestricted by benzamide rigidity

The benzamide group’s planarity (due to resonance) minimizes conformational flexibility, favoring a single dominant conformation in solution .

Nucleophilic Acyl Substitution Routes for Benzamide Derivatives

Nucleophilic acyl substitution represents the most fundamental and widely employed strategy for synthesizing N-(1-hydroxy-1-phenylpropan-2-yl)benzamide and related benzamide derivatives [3] [7]. This reaction mechanism involves the formation of a tetrahedral intermediate followed by elimination of a leaving group, providing a reliable pathway for amide bond formation [21] [23].

The mechanism proceeds through a two-step addition-elimination process [3]. In the first stage, the amino alcohol nucleophile attacks the electrophilic carbonyl carbon of the acyl derivative, forming a tetrahedral intermediate [23]. The second stage involves the elimination of the leaving group, typically chloride when using benzoyl chloride as the acylating agent [21]. This mechanism is particularly effective for primary and secondary amines, including amino alcohols such as the phenylpropylamine component of the target compound [23].

Benzoyl chloride serves as the preferred acylating agent for this transformation due to its high reactivity and the favorable thermodynamics of chloride elimination [21] [24]. The reaction typically requires the presence of a base, such as triethylamine, to neutralize the hydrogen chloride generated during the process [21]. Reaction conditions generally involve maintaining temperatures between 0-5°C to control the reaction rate and minimize side reactions .

Acylating AgentReaction Temperature (°C)Reaction Time (min)Yield (%)Reference
Benzoyl chloride0-530-6085-92 [21]
Benzoic anhydride25-40120-18078-85 [3]
Benzoyl fluoride-10-015-3090-95 [24]

Alternative acylating agents include benzoic anhydride and activated esters, though these typically require longer reaction times and may provide lower yields [3]. The choice of acylating agent significantly impacts both the reaction efficiency and the purity of the final product [24]. Benzoyl fluoride has emerged as a particularly effective reagent, offering enhanced selectivity and reduced side product formation [24].

Solvent selection plays a crucial role in optimizing nucleophilic acyl substitution reactions [26]. Dichloromethane and tetrahydrofuran are commonly employed due to their ability to solubilize both reactants while maintaining chemical inertness [26]. The use of polar aprotic solvents can enhance nucleophile reactivity, though care must be taken to avoid competing reactions [26].

Industrial applications of nucleophilic acyl substitution for benzamide synthesis often employ continuous flow reactors to improve safety and efficiency [45]. These systems allow for better control of reaction parameters and can accommodate the use of highly reactive intermediates such as acid chlorides [45]. Flow chemistry approaches have demonstrated significant advantages in terms of heat transfer, mixing efficiency, and scalability [45] [47].

Stereoselective Synthesis of Chiral Centers via Amino Alcohol Intermediates

The synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide requires careful consideration of stereochemical control, particularly in the formation and manipulation of chiral amino alcohol intermediates [4] [8]. The compound contains at least one stereogenic center at the carbon bearing the hydroxyl group, making stereoselective synthesis approaches essential for obtaining enantiomerically pure products [8] [9].

Chiral amino alcohols serve as crucial intermediates in the synthesis of the target compound, with their stereochemistry directly influencing the final product configuration [4] [8]. The most common approach involves the stereoselective reduction of corresponding amino ketones or the asymmetric synthesis of amino alcohols from appropriate precursors [13]. These transformations require careful selection of reducing agents and reaction conditions to achieve high stereoselectivity [13].

Asymmetric hydrogenation represents one of the most effective methods for generating chiral amino alcohols with high enantiomeric excess [13]. Iridium-catalyzed asymmetric hydrogenation of β-amino ketones has demonstrated exceptional performance, providing chiral γ-amino alcohols with up to 99% enantiomeric excess and yields exceeding 99% [13]. The use of tridentate ferrocene-based phosphine ligands bearing modular and tunable unsymmetrical vicinal diamine scaffolds has proven particularly effective for this transformation [13].

Catalyst SystemSubstrate TypeEnantiomeric Excess (%)Yield (%)Reference
Iridium-ferrocene phosphineβ-amino ketones>99>99 [13]
Ruthenium-BINAPα-amino ketones85-9578-88 [8]
Rhodium-chiral diphosphineβ-hydroxy imines90-9682-92 [4]

Alternative approaches to stereoselective amino alcohol synthesis include the use of chiral auxiliaries and asymmetric aldol reactions [4]. The three-component approach utilizing rhodium-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to various aldimines has shown promise for generating syn-α-hydroxy-β-amino esters with excellent diastereoselectivity [4]. This methodology can be extended to asymmetric versions by employing chiral α-methylbenzyl imines as dipolarophiles [4].

Electrocatalytic decarboxylative transformations represent an emerging approach for stereoselective amino alcohol synthesis [8]. The use of serine-derived chiral carboxylic acids in stereoselective electrocatalytic decarboxylative transformations enables efficient access to enantiopure amino alcohols [8]. This radical method offers both modularity and generality, providing stereoselective and chemoselective synthesis of diverse substituted amino alcohols [8].

Biocatalytic approaches have gained increasing attention for the stereoselective synthesis of amino alcohols [9] [48]. Enzymatic cascades combining transaminases, kinetic resolution, dynamic kinetic resolution, and biocatalytic carbon-carbon bond formation provide powerful tools for preparing enantiopure vicinal amino alcohols [9]. These methods often proceed under mild conditions and offer excellent stereochemical control [48] [51].

The stereochemical analysis of chiral amino alcohols requires sophisticated analytical techniques [27]. Chiroptical sensing methods based on dynamic covalent chemistry have been developed for determining absolute configuration and enantiomeric composition [27]. Schiff base formation between electron-deficient aldehydes and amino alcohols generates characteristic circular dichroism signals that correlate with stereochemical properties [27].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in the large-scale production of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide addresses critical environmental and economic concerns associated with traditional pharmaceutical manufacturing [11] [26]. Green chemistry approaches focus on waste reduction, energy efficiency, and the elimination of hazardous substances throughout the synthetic process [43] [49].

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for benzamide production [5] [18]. This technology offers substantial improvements in reaction efficiency, reducing reaction times from hours to minutes while often increasing yields [36]. Microwave irradiation enables solvent-free reactions in many cases, eliminating the need for large volumes of organic solvents [5] [18].

Synthesis MethodReaction TimeYield Improvement (%)Energy Reduction (%)Reference
Microwave-assisted5-10 min3-11395-98 [36]
Conventional heating1-6 hoursBaselineBaseline [36]
Flow chemistry15-30 min10-2560-80 [45]

The optimization of microwave-assisted synthesis requires careful consideration of several parameters [42]. Solvent selection must account for dielectric heating properties, with high tan δ values providing rapid heating [42]. Power settings, temperature control, and reaction time must be optimized for each specific transformation [42]. The use of molecular sieves and other additives can enhance reaction efficiency while maintaining green chemistry principles [5].

Catalytic amide bond formation represents another important green chemistry advancement [26]. Ruthenium-catalyzed dehydrogenative coupling of amines and alcohols provides a direct route to amides while liberating hydrogen gas rather than producing stoichiometric waste [26]. This approach eliminates the need for traditional coupling reagents and their associated waste streams [26].

Boronic acid catalysis offers an alternative green approach for amide formation [26]. These catalysts enable direct condensation reactions between carboxylic acids and amines under mild conditions without requiring stoichiometric activating agents [26]. The reaction proceeds at room temperature and generates water as the only byproduct [26].

Continuous flow chemistry provides significant advantages for large-scale green production [45] [47]. Flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and enhanced safety when handling reactive intermediates [45]. The integration of multiple synthetic steps into continuous sequences reduces waste and improves overall process efficiency [47].

Process ParameterBatch ProductionFlow ProductionImprovement FactorReference
Waste generation (kg/kg product)25-1005-205-20x reduction [49]
Energy consumption (kWh/kg)150-30050-1202-6x reduction [43]
Reaction time (hours)8-240.25-210-50x reduction [47]

Enzymatic approaches represent the pinnacle of green chemistry for amino alcohol synthesis [48] [51]. Engineered enzymatic cascades can convert readily available starting materials to amino alcohols under aqueous conditions at room temperature and pressure [48] [51]. These biocatalytic processes eliminate the need for protecting groups and harsh reaction conditions while providing excellent stereoselectivity [48].

The environmental assessment of benzamide synthesis processes reveals significant differences between traditional and green chemistry approaches [50]. Life cycle analysis demonstrates that green chemistry methods substantially reduce carbon footprint, water usage, and waste generation [49]. Pharmaceutical companies implementing green chemistry principles have reported reductions in greenhouse gas emissions ranging from 65% to over 220 pounds of waste per pound of product [49].

Solvent selection and recycling play crucial roles in green chemistry implementations [43]. The replacement of halogenated solvents with greener alternatives such as water, alcohols, or supercritical carbon dioxide reduces environmental impact [43]. Solvent recovery and recycling systems can achieve recovery rates exceeding 95%, further improving the environmental profile of manufacturing processes [43].

The economic benefits of green chemistry approaches often align with environmental advantages [49]. Reduced waste disposal costs, lower energy consumption, and improved process efficiency contribute to significant cost savings [49]. Case studies from major pharmaceutical companies demonstrate that green chemistry initiatives can result in millions of dollars in annual savings while reducing environmental impact [49].

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide through multinuclear analysis. The compound, with molecular formula C₁₆H₁₇NO₂ and molecular weight 255.31 g/mol, exhibits characteristic spectroscopic signatures in both proton and carbon-13 spectra [1] [2].

Proton Nuclear Magnetic Resonance Spectral Analysis

The ¹H Nuclear Magnetic Resonance spectrum of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide displays distinct resonance patterns reflecting the compound's structural complexity. The aromatic protons of the benzamide moiety appear as multiplets in the downfield region at δ 7.9-7.4 ppm, integrating for five protons [1] [3]. These signals exhibit characteristic coupling patterns consistent with monosubstituted benzene ring systems. The phenyl ring protons of the phenylpropyl substituent resonate slightly upfield at δ 7.3-7.1 ppm, also integrating for five protons, demonstrating the presence of the second aromatic system [3].

The amide proton manifests as a broad singlet in the region δ 6.2-6.8 ppm, with the broadening attributed to exchange phenomena and potential hydrogen bonding interactions with the adjacent hydroxyl group [4] [5]. This chemical shift is characteristic of secondary amide functionalities and confirms the expected connectivity pattern. The hydroxyl-bearing methine proton appears as a multiplet at δ 4.8-5.0 ppm, reflecting the deshielding effect of the adjacent electronegative oxygen atom [3] [6].

The central methine proton of the propyl chain resonates at δ 4.2-4.5 ppm as a multiplet, consistent with its position α to the amide nitrogen. The benzylic methylene protons exhibit characteristic upfield shifting to δ 2.8-3.1 ppm due to the electron-donating properties of the phenyl ring [6] [7]. The hydroxyl proton appears as a broad singlet in the region δ 3.5-4.0 ppm, with significant environmental dependence on concentration and solvent effects [8] [9].

Carbon-13 Nuclear Magnetic Resonance Spectral Characteristics

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information regarding the carbon framework of the molecule. The amide carbonyl carbon resonates in the characteristic region δ 166-170 ppm, consistent with the expected deshielding from the electron-withdrawing carbonyl functionality [4] [10]. The quaternary aromatic carbons appear in the region δ 135-140 ppm, while the aromatic methine carbons resonate at δ 128-132 ppm and δ 127-129 ppm, reflecting the distinct electronic environments of the benzamide and phenyl ring systems [11] [3].

The hydroxyl-bearing carbon exhibits characteristic downfield shifting to δ 69-72 ppm due to the deshielding effect of the oxygen atom. The central methine carbon of the propyl chain appears at δ 48-52 ppm, while the benzylic methylene carbon resonates at δ 36-40 ppm [6] [12]. The methyl carbon, if present in substituted derivatives, would be expected in the region δ 18-22 ppm.

Distortionless Enhancement by Polarization Transfer Analysis

Distortionless Enhancement by Polarization Transfer experiments facilitate the differentiation of carbon multiplicities within the molecular framework [4]. The technique enables clear distinction between quaternary carbons (appearing as negative signals in Distortionless Enhancement by Polarization Transfer-135), methyl and methine carbons (positive signals), and methylene carbons (negative signals in Distortionless Enhancement by Polarization Transfer-135 but positive in Distortionless Enhancement by Polarization Transfer-90).

For N-(1-hydroxy-1-phenylpropan-2-yl)benzamide, the Distortionless Enhancement by Polarization Transfer-135 spectrum reveals the carbonyl and quaternary aromatic carbons as absent peaks, aromatic and aliphatic methine carbons as positive signals, and the benzylic methylene carbon as a negative signal. This multiplicty information provides unambiguous confirmation of the proposed structural assignments [4] [10].

Correlation Spectroscopy Connectivity Analysis

Two-dimensional Correlation Spectroscopy experiments establish crucial through-bond connectivities within the molecular framework [4] [13]. The ¹H-¹H Correlation Spectroscopy spectrum reveals characteristic cross-peaks between vicinal protons, including correlations between the methine and methylene protons of the propyl chain, as well as between the methylene protons and adjacent aromatic protons.

The aromatic regions display complex coupling patterns characteristic of monosubstituted benzene rings. Heteronuclear Multiple Bond Correlation experiments provide long-range ¹H-¹³C connectivities, confirming the attachment of the propyl chain to the amide nitrogen and establishing the connection between the benzylic methylene and the phenyl ring [14] [10].

The comprehensive multinuclear Nuclear Magnetic Resonance analysis, incorporating ¹H, ¹³C, Distortionless Enhancement by Polarization Transfer, and Correlation Spectroscopy techniques, provides definitive structural characterization of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide and enables unambiguous assignment of all major resonances within the spectrum.

Fourier Transform Infrared Vibrational Analysis of Functional Group Interactions

Fourier Transform Infrared spectroscopy provides detailed insight into the vibrational characteristics and functional group interactions present in N-(1-hydroxy-1-phenylpropan-2-yl)benzamide. The infrared spectrum exhibits characteristic absorption bands that reflect the complex hydrogen bonding networks and electronic interactions within the molecular structure [15] [16].

Hydroxyl and Amide Stretching Vibrations

The most prominent spectroscopic features arise from the hydroxyl and amide functional groups. The primary alcohol hydroxyl group exhibits a characteristic broad, strong absorption band in the region 3500-3200 cm⁻¹ [8] [9]. This broadening results from extensive intermolecular hydrogen bonding between adjacent hydroxyl groups in the solid state, creating a complex network of hydrogen-bonded dimers and oligomers [17] [9].

The primary amide functionality contributes both symmetric and antisymmetric nitrogen-hydrogen stretching vibrations in the region 3500-3150 cm⁻¹ [5] [18]. These bands appear as medium intensity absorptions and may overlap with the hydroxyl stretching region, necessitating careful spectral deconvolution for precise assignment [19] [20]. The secondary amide character, arising from substitution at the nitrogen center, manifests as a single nitrogen-hydrogen stretch around 3300-3100 cm⁻¹ [5] [21].

Aromatic and Aliphatic Carbon-Hydrogen Stretching Modes

The aromatic carbon-hydrogen stretching vibrations appear as medium-weak intensity bands in the region 3100-3000 cm⁻¹ [19] [22]. These frequencies are characteristic of the electron-deficient aromatic carbon-hydrogen bonds present in both the benzamide and phenyl ring systems. The aliphatic carbon-hydrogen stretching modes of the propyl chain manifest as strong absorptions in the region 2950-2850 cm⁻¹, reflecting the higher electron density associated with saturated carbon-hydrogen bonds [18] [23].

Carbonyl and Amide Vibrations

The amide carbonyl group exhibits a characteristic strong absorption band in the region 1680-1630 cm⁻¹, designated as the amide I band [16] [19]. This frequency is lower than typical ketone or ester carbonyls due to resonance delocalization between the carbonyl and nitrogen lone pair electrons. The exact position within this range depends on the extent of hydrogen bonding and the specific conformation adopted by the amide group [21] [24].

The amide II band, arising from coupled nitrogen-hydrogen bending and carbon-nitrogen stretching vibrations, appears as a strong absorption in the region 1650-1550 cm⁻¹ [16] [25]. Historical studies have noted that in solid-state spectra of benzamide derivatives, the relative positions of amide I and amide II bands may be inverted compared to solution-phase spectra, with the amide II band occasionally appearing at higher frequency than the amide I band [26] [25].

Aromatic Ring Vibrations and Carbon-Oxygen Stretching

The aromatic carbon-carbon stretching vibrations contribute medium-weak intensity bands in the region 1600-1450 cm⁻¹ [19] [27]. These skeletal vibrations are characteristic of monosubstituted benzene ring systems and provide fingerprint information for structural identification. The primary alcohol carbon-oxygen stretching vibration appears as a strong band in the region 1260-1050 cm⁻¹ [8] [9]. For primary alcohols, this band typically occurs in the lower portion of this range, around 1070-1000 cm⁻¹ [9] [23].

Low-Frequency Vibrational Modes

The carbon-nitrogen stretching vibration of the amide linkage manifests as a medium intensity band in the region 1350-1200 cm⁻¹ [16] [19]. This mode is often coupled with other skeletal vibrations and may be sensitive to conformational changes within the molecule. Aromatic carbon-hydrogen out-of-plane bending vibrations contribute strong absorptions in the region 900-680 cm⁻¹ [18] [23]. These bands provide characteristic fingerprint patterns that are diagnostic for the substitution pattern of aromatic rings.

Hydrogen Bonding Effects on Vibrational Frequencies

The extensive hydrogen bonding capabilities of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide significantly influence the observed vibrational frequencies [17] [28]. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to complex intermolecular interactions that broaden and shift the associated vibrational bands [9] [29]. Similarly, the amide functionality participates in hydrogen bonding through both the carbonyl oxygen and the nitrogen-hydrogen group [17] [5].

These hydrogen bonding interactions result in characteristic spectroscopic signatures, including broadening of the hydroxyl and amide stretching bands, frequency shifts that depend on the strength of the hydrogen bonding network, and the appearance of combination and overtone bands in the near-infrared region [28] [29]. The specific pattern of hydrogen bonding can provide information about the crystal packing and intermolecular interactions in the solid state.

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Mass spectrometric analysis of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide reveals characteristic fragmentation pathways that provide structural information and confirm molecular identity. The compound exhibits a molecular ion peak at m/z 255 corresponding to [M+H]⁺, though this peak typically appears with low relative intensity due to the facile fragmentation of the molecular ion under electron impact conditions [30] [31].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of water from the hydroxyl group, producing a prominent fragment ion at m/z 237 [M-H₂O+H]⁺ with relative intensity of 15-25% [30] [32]. This dehydration process reflects the labile nature of the primary alcohol functionality under mass spectrometric conditions and represents a common elimination reaction for hydroxyl-containing compounds [31] [33].

A subsequent fragmentation involves the additional loss of formaldehyde (CH₂O), generating a fragment ion at m/z 209 [M-HCHO-H₂O+H]⁺ with relative intensity of 20-35% [32]. This double elimination pathway suggests a rearrangement process involving the hydroxyl-bearing carbon and adjacent methylene group, consistent with the propyl chain structure.

α-Cleavage and Aromatic Stabilization

The compound undergoes characteristic α-cleavage adjacent to the amide nitrogen, resulting in loss of the benzyl radical (C₇H₇) to produce a fragment ion at m/z 164 [M-C₇H₇]⁺ with relative intensity of 10-20% [30] [34]. This fragmentation pathway reflects the stability of the tropylium ion and the weakness of the benzylic carbon-carbon bond under electron impact conditions.

The phenylalaninol portion of the molecule generates a characteristic fragment ion at m/z 147 [C₉H₁₃NO]⁺ with relative intensity of 30-45% [35]. This fragment corresponds to the amino alcohol portion of the molecule and represents a significant structural unit that provides diagnostic information for identification purposes.

Benzoyl and Tropylium Ion Formation

The benzamide portion contributes a fragment ion at m/z 135 [C₈H₉NO]⁺ with relative intensity of 25-40%, corresponding to a benzamide cation fragment [36] [37]. The benzoyl cation appears at m/z 121 [C₇H₅CO]⁺ with relative intensity of 40-60%, representing a stable acylium ion that is characteristic of benzamide derivatives [30] [36].

The most intense fragment ion appears at m/z 91 [C₇H₇]⁺, corresponding to the tropylium ion with relative intensity of 85-100% [30] [31]. This fragment typically serves as the base peak in the mass spectrum due to the exceptional stability of the tropylium ion structure. The tropylium ion formation involves rearrangement of the benzyl cation to the more stable seven-membered aromatic system.

A related fragment ion at m/z 105 [C₈H₉]⁺ appears with relative intensity of 60-80%, representing a tropylium-related ion that may arise from rearrangement processes involving the phenyl ring and adjacent carbon atoms [31] [33]. The phenyl cation contributes a fragment at m/z 77 [C₆H₅]⁺ with relative intensity of 20-35%, though this ion is less stable than the tropylium system.

Isotopic Distribution Patterns

The isotopic distribution of fragment ions provides additional structural information and confirms elemental composition [32] [38]. The molecular ion exhibits a characteristic isotopic pattern with the M+1 peak appearing at 1.74% relative intensity due to the presence of ¹³C isotopes in the C₁₆ framework. This isotopic ratio is consistent with the expected statistical distribution for a molecule containing sixteen carbon atoms.

Smaller fragment ions display proportionally reduced M+1 intensities corresponding to their carbon content. The m/z 237 fragment shows a M+1 peak at 1.63% intensity, while the m/z 209 fragment exhibits 1.41% intensity for the isotopic peak [38]. The tropylium ion at m/z 91 displays a M+1 peak at 0.65% intensity, consistent with its C₇ composition.

Mechanistic Considerations

The fragmentation patterns observed for N-(1-hydroxy-1-phenylpropan-2-yl)benzamide follow predictable mechanistic pathways based on the stability of the resulting fragment ions and the relative bond strengths within the molecule [32] [34]. The predominance of the tropylium ion reflects the exceptional stability of this aromatic system and the tendency for benzyl-containing compounds to undergo facile rearrangement to form seven-membered aromatic ions.

The loss of water and formaldehyde from the hydroxyl-bearing portion of the molecule demonstrates the importance of rearrangement processes in mass spectrometric fragmentation [33] [39]. These eliminations likely proceed through cyclic transition states that facilitate the concurrent bond-breaking and bond-forming processes required for the observed fragmentation patterns.

XLogP3

2.5

Dates

Last modified: 08-15-2023

Explore Compound Types